molecular formula C14H18ClNO5 B1294195 N-Boc-3-chloro-D-tyrosine CAS No. 478183-57-2

N-Boc-3-chloro-D-tyrosine

Cat. No.: B1294195
CAS No.: 478183-57-2
M. Wt: 315.75 g/mol
InChI Key: ZEMKCIHCRJIZOO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-3-chloro-D-tyrosine can be synthesized through a multi-step process involving the protection of the amino group of tyrosine with a Boc (tert-butoxycarbonyl) group and the chlorination of the aromatic ring. One common method involves dissolving (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid in a mixture of dry 1,4-dioxane and water, followed by the addition of sodium hydroxide and di-tert-butyl dicarbonate (Boc2O). The reaction mixture is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-chloro-D-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative of this compound.

    Deprotection Reactions: The major product is 3-chloro-D-tyrosine after the removal of the Boc group.

Scientific Research Applications

N-Boc-3-chloro-D-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Boc-3-chloro-D-tyrosine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The Boc group serves as a protecting group for the amino group, allowing for selective reactions at other functional sites. The chlorine atom on the aromatic ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can affect the overall activity of the compound .

Comparison with Similar Compounds

N-Boc-3-chloro-D-tyrosine can be compared with other Boc-protected amino acids and tyrosine derivatives:

    N-Boc-tyrosine: Similar to this compound but without the chlorine atom.

    N-Boc-3-iodo-D-tyrosine: Contains an iodine atom instead of chlorine.

    N-Boc-3-fluoro-D-tyrosine: Contains a fluorine atom instead of chlorine.

This compound stands out due to its specific reactivity and the ability to participate in unique chemical interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMKCIHCRJIZOO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650164
Record name N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478183-57-2
Record name N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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